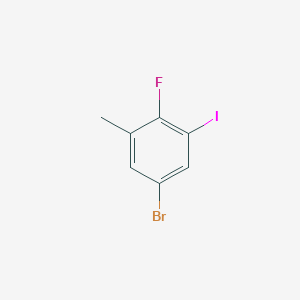
5-Bromo-2-fluoro-1-iodo-3-methylbenzene
描述
5-Bromo-2-fluoro-1-iodo-3-methylbenzene is an organic compound with the molecular formula C7H5BrFI It is a halogenated derivative of methylbenzene (toluene) and contains bromine, fluorine, and iodine substituents on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-fluoro-1-iodo-3-methylbenzene typically involves multi-step organic reactions. One common method includes the halogenation of 3-methylbenzene (toluene) through electrophilic aromatic substitution reactions. The process may involve:
Bromination: Introduction of a bromine atom using bromine (Br2) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3).
Fluorination: Introduction of a fluorine atom using a fluorinating agent like Selectfluor.
Iodination: Introduction of an iodine atom using iodine (I2) in the presence of an oxidizing agent such as nitric acid (HNO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
5-Bromo-2-fluoro-1-iodo-3-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (Br, F, I) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium iodide (NaI) in acetone for halogen exchange.
Electrophilic Substitution: Bromine (Br2) in the presence of iron(III) bromide (FeBr3).
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Biaryl Compounds: Through Suzuki-Miyaura coupling.
Halogenated Derivatives: Through substitution reactions.
科学研究应用
5-Bromo-2-fluoro-1-iodo-3-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential use in drug development and as a radiolabeled compound for imaging studies.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 5-Bromo-2-fluoro-1-iodo-3-methylbenzene depends on the specific reaction or application. In electrophilic aromatic substitution reactions, the compound acts as an electrophile, where the halogen atoms can be replaced by other nucleophiles. In coupling reactions, it participates as a halogenated aromatic compound that forms bonds with other aromatic rings.
相似化合物的比较
Similar Compounds
5-Bromo-1-fluoro-2-iodo-3-methylbenzene: Similar structure but different positioning of halogen atoms.
5-Bromo-1-fluoro-3-iodo-2-methoxybenzene: Contains a methoxy group instead of a methyl group.
2-Bromo-5-fluoro-1,3-dimethylbenzene: Contains an additional methyl group.
生物活性
5-Bromo-2-fluoro-1-iodo-3-methylbenzene, a halogenated aromatic compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's characteristics, synthesis, biological interactions, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , characterized by the presence of bromine (Br), fluorine (F), iodine (I), and a methyl group (CH₃) attached to a benzene ring. The arrangement of these halogens influences the compound's electronic properties and reactivity, making it a candidate for various biological applications.
Key Features:
- Halogen Substituents: The presence of multiple halogens can enhance lipophilicity and alter pharmacokinetic profiles.
- Aromatic System: The stable aromatic structure contributes to potential interactions with biological molecules.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. These may include halogenation processes where specific conditions are controlled to achieve selective substitutions. A common synthetic route may involve starting from simpler aromatic compounds and introducing halogen substituents through electrophilic aromatic substitution.
Biological Activity
Research into the biological activity of this compound suggests several potential applications:
- Antimicrobial Activity: Compounds with similar structures have shown effectiveness against various bacterial strains, indicating that this compound may possess similar properties.
- Anticancer Potential: Halogenated aromatic compounds are often investigated for their ability to inhibit tumor growth or induce apoptosis in cancer cells. Preliminary studies indicate that this compound may affect cellular pathways involved in cancer progression.
- Interaction with Biological Targets: The halogen atoms can form halogen bonds, which are crucial for binding interactions with proteins and nucleic acids, potentially influencing enzyme activity or receptor binding.
Case Studies and Research Findings
Several studies have explored the biological implications of halogenated compounds similar to this compound:
属性
IUPAC Name |
5-bromo-2-fluoro-1-iodo-3-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFI/c1-4-2-5(8)3-6(10)7(4)9/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNKKCEJNIVTOBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)I)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFI | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














